REACTION_CXSMILES
|
[N+](C(C)C)([O-])=[O:2].[Na].[Br:8][C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([CH2:18]Br)[C:12]=2[S:11][CH:10]=1>C(O)C>[Br:8][C:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([CH:18]=[O:2])[C:12]=2[S:11][CH:10]=1 |^1:6|
|
Name
|
|
Quantity
|
68.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
Na ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC2=C1C=CC=C2CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture has been stirred for one day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off from the reaction mixture in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue of 101.2 g is dissolved in a mixture of hexane:diethyl ether 1:1
|
Type
|
CUSTOM
|
Details
|
the solution is purified by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, 81 g (80% of the theoretical amount) of 3-bromo-7-benzothiophene-carbaldehyde
|
Type
|
CUSTOM
|
Details
|
are obtained as residue
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CSC2=C1C=CC=C2C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |